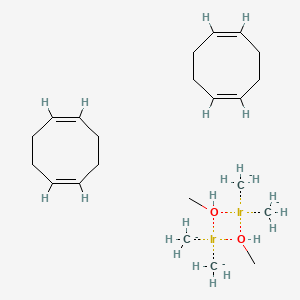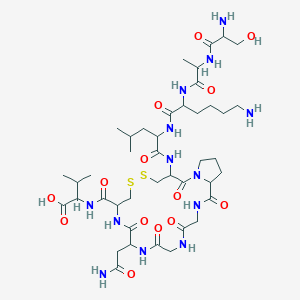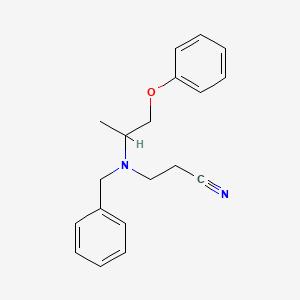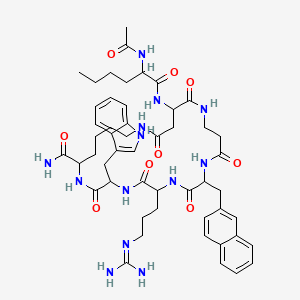![molecular formula C29H34N2O8 B13401491 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. This compound is used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The Fmoc group is known for its ability to protect amino acids during peptide synthesis, allowing for the creation of complex peptide sequences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to anchor the growing peptide chain, allowing for the sequential addition of amino acids. The Fmoc group is used to protect the amino group of the amino acids, while the tert-butyl (OtBu) group protects the side chain of aspartic acid.
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.
Coupling: The protected amino acid is coupled to the growing peptide chain on the solid support.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which also removes the OtBu protecting group.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for high-throughput production of peptides. The use of greener solvents and optimized reaction conditions can reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and OtBu groups.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for OtBu removal.
Coupling: Carbodiimides such as DIC or EDC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Substitution: Various nucleophiles can be used to replace protecting groups.
Major Products
The major products formed from these reactions are the desired peptides with specific sequences and functionalities. The removal of protecting groups yields the free amino acids ready for further reactions or applications .
Applications De Recherche Scientifique
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of peptide-based materials and biomolecules
Mécanisme D'action
The mechanism of action of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the OtBu group protects the side chain of aspartic acid. The deprotection steps expose the functional groups, allowing for the formation of peptide bonds and the creation of the desired peptide sequence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar structure but lacks the serine and Psi(Me,Me)pro modifications.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Similar structure but lacks the aspartic acid and OtBu protection.
Fmoc-Asp(OtBu)-Ser-OH: Similar structure but lacks the Psi(Me,Me)pro modification.
Uniqueness
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and modifications, which allow for precise control over peptide synthesis and the creation of complex peptide sequences. The Psi(Me,Me)pro modification provides additional stability and functionality, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKCQXNRAZESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)

![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)


![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)



![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)

